

A Comparative Guide to BK Channel Activators: NS19504 vs. NS11021

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Compound of Interest

Compound Name: NS19504

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This guide provides a detailed, data-driven comparison of two prominent large-conductance Ca^{2+} -activated potassium (BK) channel activators: **NS19504** and NS11021. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a clear overview of their respective potencies, mechanisms of action, and selectivity profiles, supported by experimental data.

At a Glance: Key Differences

Feature	NS19504	NS11021
Primary Mechanism	Positive modulator, left-shifts voltage activation curve	Potent activator, slows channel closing rate
Potency (EC50)	~11.0 μ M	~0.4-2.1 μ M
Selectivity	Favorable profile against 68 other receptors; modest effects on some SK/IK channels at higher concentrations.[1]	More potent than NS1619; does not affect Kv, Na+, or Ca2+ channels at concentrations <10 μ M.[2]
Functional Effects	Relaxes bladder smooth muscle, reduces spontaneous phasic contractions.[1][3][4]	Vasodilatory effects, enhances erectile responses, decreases bladder smooth muscle excitability and contractility.[2][5][6]
Off-Target Effects	Minimal off-target effects reported.[7]	May induce a BK-independent increase in intracellular calcium.[7]

Mechanism of Action and Electrophysiological Effects

Both **NS19504** and NS11021 are positive modulators of the BK channel, a key regulator of cellular excitability.[8] These channels are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization.[1] By enhancing BK channel activity, these compounds facilitate potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. This mechanism is particularly relevant in smooth muscle cells, where it promotes relaxation.[3][5]

NS19504 activates BK channels in a concentration-dependent manner.[1] Electrophysiological studies have shown that 10 μ M **NS19504** can cause a significant 60 mV leftward shift in the voltage activation curve of heterologously expressed human BK (hBK) channels.[1][3][4] This indicates that in the presence of **NS19504**, less membrane depolarization is required to open the channel.[1][9]

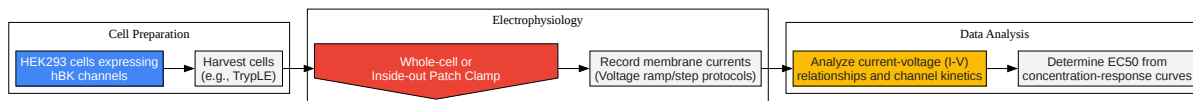
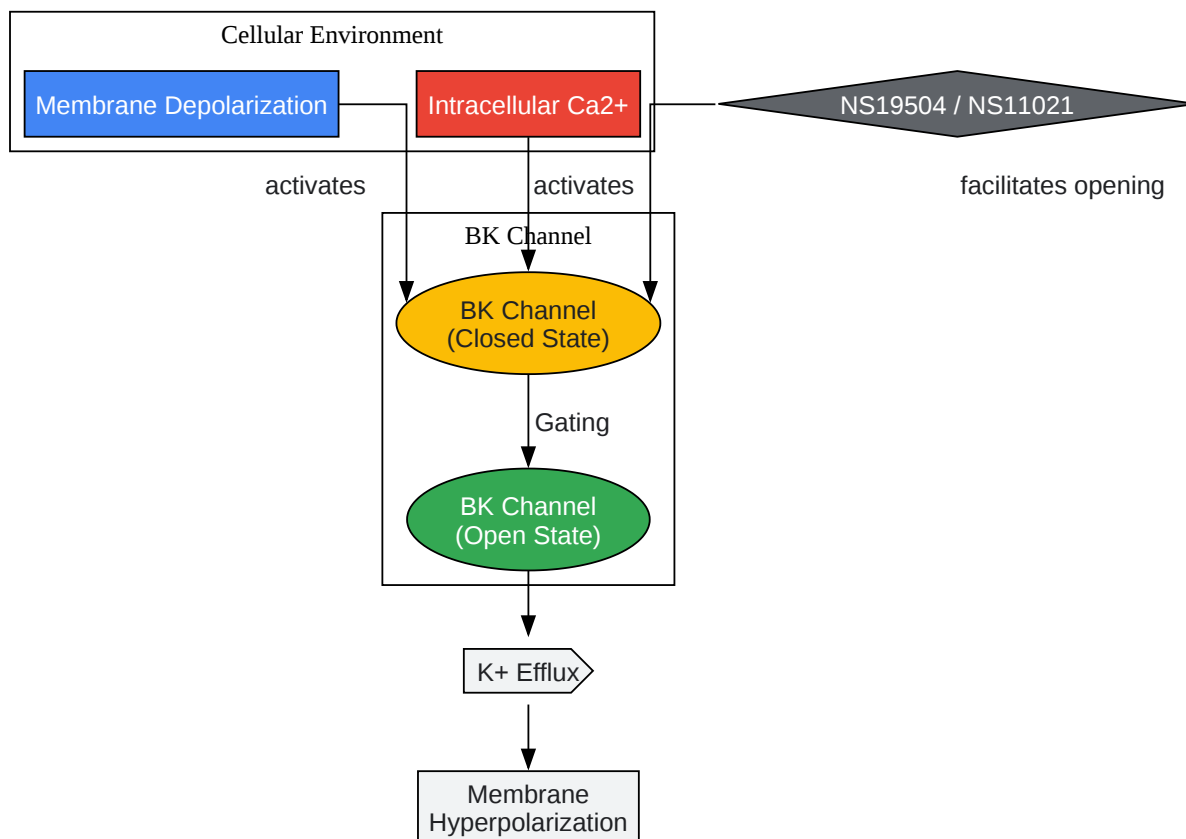
NS11021, on the other hand, appears to be a more potent activator.[2] Its primary mechanism involves slowing the overall channel closing rate, which persists even in the nominal absence of Ca^{2+} . [5] At a concentration of 30 μM , NS11021 has been shown to increase the open probability of BK channels by as much as 62-fold and significantly prolong the mean open time. [5] This compound also shifts the half-maximal activation voltage for BK channels toward more hyperpolarized voltages.[5]

Comparative Data

Parameter	NS19504	NS11021
EC50 Value	11.0 \pm 1.4 μM [1][4][10]	0.4 - 2.1 μM [11][12]
Effect on Voltage Activation (at 10 μM)	Left-shift of 60 mV[1][3][4]	Shifts G-V to more hyperpolarized voltages[5]
Effect on Channel Kinetics	Increases current at potentials positive to 0 mV[1][9]	~10-fold slowing of deactivation at -200 mV (30 μM)[5]
Increase in Open Probability	Not explicitly quantified	62-fold increase at -80 mV (30 μM)[5][13]
Effect on Mean Open Time	Not explicitly quantified	Increases from 0.15 to 0.52 ms at < -60 mV (30 μM)[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of BK channel activation and a typical experimental workflow for characterizing BK channel activators.



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